2-Chloro-1,1,1,3,3,3-hexafluoropropane is a synthetic organic compound with the molecular formula CHClF. It is primarily recognized for its applications as a refrigerant and its role in various industrial processes. This compound is notable for its environmental impact, particularly as an ozone-depleting substance due to the presence of chlorine and fluorine atoms in its structure. The compound is also classified as an irritant, necessitating safety precautions during handling to avoid exposure to dust, mist, gas, or vapors.
2-Chloro-1,1,1,3,3,3-hexafluoropropane is typically synthesized from hexachloropropene through a series of halogenation and fluorination reactions. It falls under the category of halogenated hydrocarbons and is classified as a refrigerant with significant industrial applications. Its unique combination of chlorine and fluorine atoms imparts distinct chemical properties compared to similar compounds.
The synthesis of 2-Chloro-1,1,1,3,3,3-hexafluoropropane can be achieved through the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase. This reaction typically occurs at elevated temperatures ranging from 250°C to 400°C and is catalyzed by trivalent chromium compounds such as chromium(III) chloride supported on carbon .
Industrial Production: In industrial settings, large-scale reactors are utilized to facilitate this process efficiently. The reaction conditions are carefully controlled to maximize yield while minimizing by-products .
The molecular structure of 2-Chloro-1,1,1,3,3,3-hexafluoropropane features a central propane backbone with one chlorine atom and six fluorine atoms attached. The presence of these halogens significantly alters the compound's reactivity and stability.
2-Chloro-1,1,1,3,3,3-hexafluoropropane primarily undergoes substitution reactions due to the reactive chlorine atom. It can also participate in addition reactions under specific conditions.
Types of Reactions:
Common Products:
2-Chloro-1,1,1,3,3,3-hexafluoropropane functions mainly as a refrigerant. Its mechanism involves absorbing heat from the environment during its phase transition from liquid to gas. This process effectively lowers the temperature of the surrounding area.
2-Chloro-1,1,1,3,3,3-hexafluoropropane has several scientific uses:
Catalytic fluorination represents the primary industrial route for synthesizing 2-chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-225ca). This compound is manufactured through stepwise halogen exchange reactions where chlorinated propane precursors undergo selective fluorination. The process employs antimony pentafluoride (SbF₅) or chromium-based catalysts at elevated temperatures (150-200°C) under 10-15 bar pressure to maintain reactants in the liquid phase. Under optimized conditions, this method achieves 83% yield from 1,1,1,3,3,3-hexachloropropane, with chlorine gas and CF₃CF₂Cl identified as primary by-products [5] [7].
An alternative reductive pathway utilizes hexafluoroacetone (HFA) as the starting material. In this aqueous-phase method, HFA trihydrate undergoes reductive deoxygenation with zinc powder in sodium hydroxide solution under reflux conditions. The reaction proceeds via a carbonyl reduction mechanism, where zinc facilitates oxygen removal while sodium hydroxide maintains the reaction pH, yielding 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) as the primary product. Subsequent chlorination yields the target compound with 78% efficiency under ambient pressure, offering a corrosion-resistant alternative to high-pressure fluorination [10].
Table 1: Comparative Analysis of Catalytic Fluorination Systems
Precursor | Catalyst System | Temperature Range | Pressure | Yield | Primary By-products |
---|---|---|---|---|---|
Hexachloropropane | SbF₅/Ni substrate | 150-200°C | 10-15 bar | 83% | Cl₂, CF₃CF₂Cl |
Hexafluoroacetone trihydrate | Zn/NaOH (aqueous) | Reflux conditions | Ambient | 78% | ZnO, CO residuals |
HCFC-244bb | AlF₃-based nanomaterials | 80-120°C | 1-5 bar | 61-78% | HFO-1233xf, hydroarylation products |
The chloro-fluoro exchange mechanism proceeds through a concerted dissociation-adsorption pathway on metal fluoride surfaces. Nanoscopic aluminum chlorofluoride (ACF) and high-surface aluminum fluoride (HS-AlF₃) catalysts exhibit exceptional activity in these reactions due to their strong Lewis acidity (surface acidity >1,500 μmol/g NH₃). When 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) contacts these catalysts, the reaction initiates through surface polarization of the C-Cl bond, followed by synchronous chlorine abstraction and fluoride ion delivery. This process yields 2-chloro-3,3,3-trifluoropropene (HFO-1233xf) as a key intermediate at remarkably mild conditions (61-78% conversion at 25-80°C) [4].
Density Functional Theory (DFT) studies reveal that fluorine mobility governs reaction selectivity in these systems. The catalytic fluorination of hexachloropropane demonstrates that the terminal chlorine atoms exhibit higher substitution lability compared to central positions, with activation energies decreasing from 45 kJ/mol for the first substitution to >60 kJ/mol for the final chlorine-fluorine exchange. This kinetic preference explains the predominance of 2-chloro-1,1,1,3,3,3-hexafluoropropane over perfluorinated byproducts during partial fluorination [7] [9].
Gas-phase radical reactions enable the synthesis of 2-chloro-1,1,1,3,3,3-hexafluoropropane through high-temperature pyrolysis of chlorofluorocarbon feedstocks. The thermal decomposition of chlorotetrafluoroethane (CF₃CF₂Cl) in the presence of tetrafluoroethylene (C₂F₄) proceeds through radical chain mechanisms initiated at 550-700°C. Methyltrifluoride radicals (•CF₃) generated during cleavage react with C₂F₄ to form perfluoropropyl radicals, which subsequently abstract chlorine from starting materials to yield the target compound [7].
UV-mediated radical synthesis offers enhanced selectivity by controlling radical flux. Photolysis of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) in oxygen/nitrogen mixtures produces chlorine radicals that selectively abstract hydrogen from trifluoromethyl groups, followed by oxygen trapping to form trifluoroethanol intermediates. Subsequent chlorination and fluorination steps yield 2-chloro-1,1,1,3,3,3-hexafluoropropane with minimized oligomer formation. Reaction parameters optimization shows that maintaining chlorine concentration below 15 mol% reduces unwanted carbonization by 40% compared to thermal methods [3].
Table 2: Gas-Phase Radical Reaction Parameters
Radical Source | Co-reactant | Activation Method | Optimal Temperature | Key Intermediate | Selectivity Enhancement |
---|---|---|---|---|---|
HCFC-133a (CF₃CH₂Cl) | O₂/N₂ | UV photolysis | 298°C | CF₃CH(OH) radical | Oxygen quenching (30% yield increase) |
Chlorotetrafluoroethane | Tetrafluoroethylene | Thermal pyrolysis | 650°C | Perfluoropropyl radical | Residence time <2 seconds |
Zeolite frameworks enable precise confinement effects for selective halogen exchange. Metal-organic framework (MOF)-derived catalysts, particularly carbonized MIL-101(Cr) pre-fluorinated at 700°C (F-Cr-700), exhibit enhanced performance in chloro-fluoro exchange reactions. These catalysts feature chromium oxide nanoparticles (∼10 nm) embedded in amorphous carbon matrices, providing both catalytic sites and molecular sieving capabilities. The confined pore environment (3-5 nm channels) sterically favors mono- and di-fluorinated intermediates, suppressing over-fluorination to achieve 89% selectivity for 2-chloro-1,1,1,3,3,3-hexafluoropropane at 200°C – significantly lower than conventional methods requiring >300°C [9].
Acidity modulation through zeolite composition critically controls reaction pathways. BaY zeolite catalysts modified with transition metals exhibit enhanced activity due to optimal Brønsted/Lewis acid site ratios (2:1 to 3:1). When applied to trichloroethene fluorination, the catalyst's acid strength (determined by NH₃-TPD) directly correlates with 2-chloro-1,1,1,3,3,3-hexafluoropropane selectivity, peaking at medium-strength sites (100-150 kJ/mol NH₃ adsorption energy). Stronger acid sites (>200 kJ/mol) promote coke formation through carbocation polymerization, reducing catalyst lifetime by 60% after five regeneration cycles [4] [9].
Table 3: Structural Characteristics of Catalysts for Selective Halogenation
Catalyst Type | Surface Area (m²/g) | Pore Size Distribution | Acidity (μmol NH₃/g) | Fluorine Content (wt%) | Optimal Reaction Temperature |
---|---|---|---|---|---|
HS-AlF₃ | 200-400 | Mesoporous (2-50 nm) | >1,500 | 4.8-5.2 | 80-120°C |
F-Cr-700 (MOF-derived) | 350 | Microporous (<2 nm) | 1,200 | 7.1 | 200°C |
Fluorinated chromia | 90-120 | Non-porous | 600 | 3.5 | 350-400°C |
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